N-(2-acetamido-5-methoxyphenyl)-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide
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Overview
Description
N-(2-acetamido-5-methoxyphenyl)-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a benzoxazinyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamido-5-methoxyphenyl)-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the acetylamino group: This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the methoxy group: This step involves the methylation of a phenol group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Synthesis of the benzoxazinyl group: This can be accomplished through a cyclization reaction involving a chloro-substituted aromatic compound and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamido-5-methoxyphenyl)-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-acetamido-5-methoxyphenyl)-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving acetylation and methylation.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-acetamido-5-methoxyphenyl)-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino and methoxy groups may play a role in binding to active sites, while the benzoxazinyl group can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide
- N-(2,5-Dihydro-6-methyl-3-oxo-1,2,4-triazin-4-yl)acetamide
Uniqueness
N-(2-acetamido-5-methoxyphenyl)-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both acetylamino and methoxy groups, along with the benzoxazinyl moiety, distinguishes it from other similar compounds and makes it a versatile molecule for various applications.
Properties
CAS No. |
874590-81-5 |
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Molecular Formula |
C19H18ClN3O5 |
Molecular Weight |
403.8g/mol |
IUPAC Name |
N-(2-acetamido-5-methoxyphenyl)-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C19H18ClN3O5/c1-11(24)21-14-5-4-13(27-2)8-15(14)22-18(25)9-23-16-7-12(20)3-6-17(16)28-10-19(23)26/h3-8H,9-10H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
KFDGNBJCWUCPKL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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